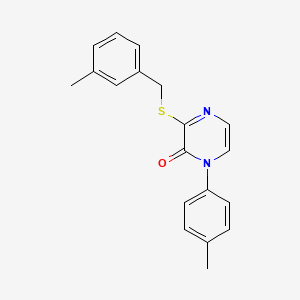
3-((3-methylbenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one
説明
“3-((3-methylbenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one” is an organic compound that belongs to the class of pyrazinones
特性
IUPAC Name |
1-(4-methylphenyl)-3-[(3-methylphenyl)methylsulfanyl]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14-6-8-17(9-7-14)21-11-10-20-18(19(21)22)23-13-16-5-3-4-15(2)12-16/h3-12H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWXWVWEHYSANO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-((3-methylbenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one” typically involves the following steps:
Formation of the Pyrazinone Core: This can be achieved through the cyclization of appropriate precursors such as hydrazines and diketones.
Thioether Formation:
Substitution with p-Tolyl Group: The final step involves the substitution of the hydrogen atom on the pyrazinone ring with a p-tolyl group, which can be achieved using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazinone ring, potentially converting it to a pyrazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, pyrazinones are investigated for their potential as enzyme inhibitors and antimicrobial agents.
Medicine
Medicinal chemistry research explores the compound’s potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound may be used in the development of new polymers and materials with specific properties.
作用機序
The mechanism of action of “3-((3-methylbenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one” involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether and pyrazinone moieties play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- 3-((3-methylbenzyl)thio)-1-phenylpyrazin-2(1H)-one
- 3-((3-methylbenzyl)thio)-1-(m-tolyl)pyrazin-2(1H)-one
- 3-((3-methylbenzyl)thio)-1-(o-tolyl)pyrazin-2(1H)-one
Uniqueness
“3-((3-methylbenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one” is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both the thioether and p-tolyl groups may enhance its binding affinity to certain molecular targets, making it a compound of interest in various research fields.
生物活性
3-((3-methylbenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one, identified by its CAS number 941978-22-9, is an organic compound belonging to the pyrazinone class. This compound has garnered attention due to its potential biological activity, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H18N2OS, with a molecular weight of 322.43 g/mol. The compound features a thioether functional group and a pyrazinone core, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2OS |
| Molecular Weight | 322.43 g/mol |
| IUPAC Name | 1-(4-methylphenyl)-3-[(3-methylphenyl)methylsulfanyl]pyrazin-2-one |
| InChI Key | UAWXWVWEHYSANO-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. The thioether moiety enhances the compound's binding affinity to these targets, potentially modulating their activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes implicated in disease processes.
- Receptor Modulation : It could influence receptor activity, leading to altered cellular responses.
Case Studies and Research Findings
- Antitumor Activity : In studies examining similar pyrazinones, compounds have shown significant antitumor effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial in tumor proliferation .
- Antimicrobial Properties : Research on related thioether compounds has demonstrated efficacy against various bacterial strains, suggesting potential antimicrobial activity for this compound .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 3-((3-methylbenzyl)thio)-1-phenylpyrazin-2(1H)-one | Moderate antitumor effects |
| 3-((2-methylbenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one | Antimicrobial properties |
| 3-((3-methylbenzyl)thio)-1-(m-tolyl)pyrazin-2(1H)-one | Limited data available |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


